N-(3-Chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea is a substituted urea compound belonging to a class of chemicals often investigated for their potential biological activity. These compounds are characterized by the presence of a urea functional group (-NH-CO-NH-) linked to two substituted aromatic rings. Substituted ureas are commonly studied for their applications in various fields, including agriculture and medicinal chemistry, due to their diverse chemical properties. This particular compound has been explored for its potential use as a chitin synthesis inhibitor. []
N-(3-Chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]urea has been identified as a potential chitin synthesis inhibitor. [] Chitin synthesis inhibitors are a class of insecticides that disrupt the formation of chitin in insects, leading to their death. These compounds are often considered less toxic to non-target organisms compared to traditional insecticides, making them potentially valuable tools for pest control.
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1